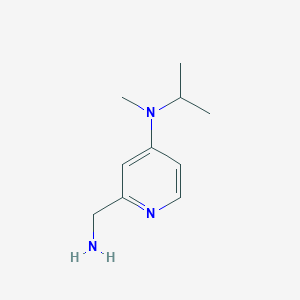![molecular formula C11H17N3O2S2 B15253473 [4-(Diethylsulfamoyl)phenyl]thiourea CAS No. 930396-06-8](/img/structure/B15253473.png)
[4-(Diethylsulfamoyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diethylsulfamoyl)phenyl]thiourea is an organosulfur compound with the molecular formula C₁₁H₁₇N₃O₂S₂ It is a derivative of thiourea, where the phenyl group is substituted with a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diethylsulfamoyl)phenyl]thiourea typically involves the reaction of 4-aminobenzenesulfonamide with diethylamine and carbon disulfide. The reaction is carried out in an aqueous medium, allowing for the formation of the thiourea derivative. The process is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(Diethylsulfamoyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Diethylsulfamoyl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of [4-(Diethylsulfamoyl)phenyl]thiourea involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. Pathways involved include inhibition of metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Diethylthiourea: A derivative with two ethyl groups attached to the nitrogen atoms.
Phenylthiourea: A compound with a phenyl group attached to the thiourea moiety.
Uniqueness
[4-(Diethylsulfamoyl)phenyl]thiourea is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential as a pharmaceutical agent compared to other thiourea derivatives .
Properties
CAS No. |
930396-06-8 |
|---|---|
Molecular Formula |
C11H17N3O2S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[4-(diethylsulfamoyl)phenyl]thiourea |
InChI |
InChI=1S/C11H17N3O2S2/c1-3-14(4-2)18(15,16)10-7-5-9(6-8-10)13-11(12)17/h5-8H,3-4H2,1-2H3,(H3,12,13,17) |
InChI Key |
RGEYANPFCNRPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


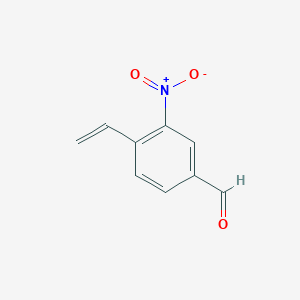
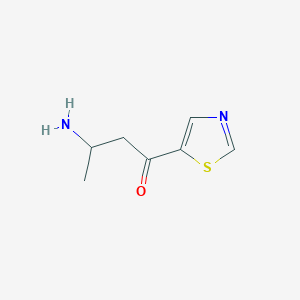

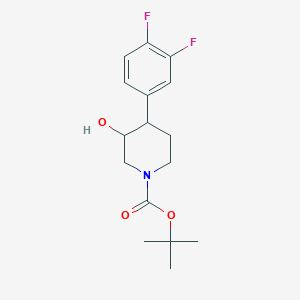
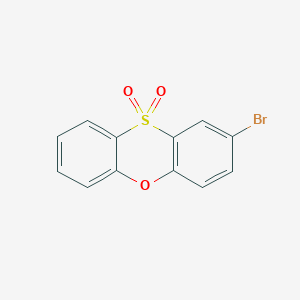
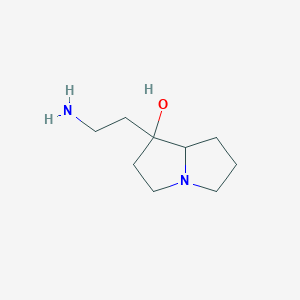
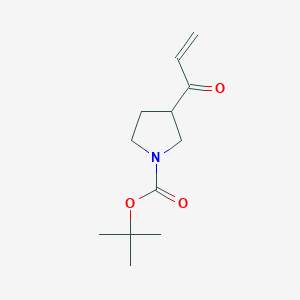
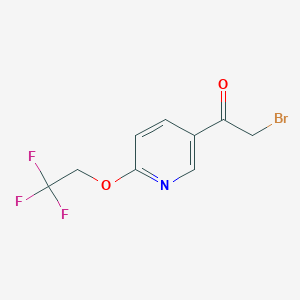

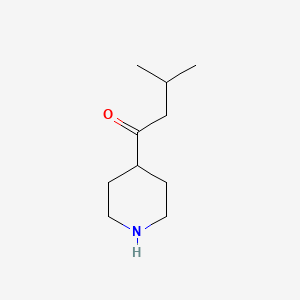
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
